molecular formula C8H15F6N2Sb B062046 1-Butyl-3-methylimidazolium hexafluoroantimonate CAS No. 174645-81-9

1-Butyl-3-methylimidazolium hexafluoroantimonate

Cat. No.: B062046
CAS No.: 174645-81-9
M. Wt: 374.97 g/mol
InChI Key: CSHAOLBENQQIBR-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methylimidazolium hexafluoroantimonate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is composed of a 1-butyl-3-methylimidazolium cation and a hexafluoroantimonate anion. It is used in various applications due to its ability to dissolve both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium hexafluoroantimonate is typically synthesized through a metathesis reaction. The process involves the reaction of 1-butyl-3-methylimidazolium chloride with antimony pentafluoride in an organic solvent. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylimidazolium hexafluoroantimonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

1-Butyl-3-methylimidazolium hexafluoroantimonate has a wide range of applications in scientific research:

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.6FH.Sb/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;/h6-8H,3-5H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHAOLBENQQIBR-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F6N2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586926
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174645-81-9
Record name 1-Butyl-3-methyl-1H-imidazol-3-ium hexafluoroantimonate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Hexafluoroantimonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-methylimidazolium hexafluoroantimonate
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-methylimidazolium hexafluoroantimonate
Reactant of Route 3
Reactant of Route 3
1-Butyl-3-methylimidazolium hexafluoroantimonate
Reactant of Route 4
Reactant of Route 4
1-Butyl-3-methylimidazolium hexafluoroantimonate
Reactant of Route 5
Reactant of Route 5
1-Butyl-3-methylimidazolium hexafluoroantimonate
Reactant of Route 6
1-Butyl-3-methylimidazolium hexafluoroantimonate
Customer
Q & A

Q1: Why is 1-Butyl-3-methylimidazolium hexafluoroantimonate being explored as a component in dielectric elastomers?

A1: Dielectric elastomers (DEs) require high voltages for activation, which is a significant drawback. this compound (BmimSbF6) is an ionic liquid (IL) that exhibits high dielectric permittivity. [] Incorporating BmimSbF6 into silicone elastomers has been shown to significantly enhance their dielectric permittivity. [] This increase in dielectric permittivity could potentially lead to DEs that operate at lower voltages, making them more efficient and practical for various applications.

Q2: How does the structure of this compound affect its performance in the polymerization of poly(3-octylthiophene)?

A2: The structure of ILs like this compound can impact the polymerization of 3-octylthiophene by influencing the solubility of reactants and the stability of the reactive intermediates. While the provided abstract does not delve into the specifics of these interactions for BmimSbF6, it does mention that the influence of IL structure on the oxidative polymerization process was analyzed using the linear solvation energy relationship equation. [] This suggests that different ILs, including variations of BmimSbF6, might exhibit different levels of effectiveness as solvents in this polymerization reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.